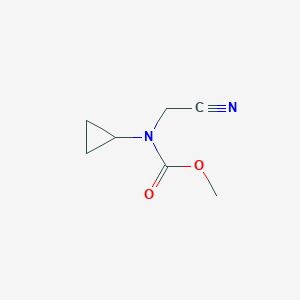![molecular formula C13H26N4O B1422538 2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1184446-20-5](/img/structure/B1422538.png)
2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. This compound has been identified as a potent psychostimulant and is known to have a similar effect to that of cocaine and amphetamines. MDPV has become a popular drug of abuse in recent years, and its use has been associated with several adverse effects, including addiction, psychosis, and death. However, MDPV has also been studied for its potential therapeutic applications in scientific research.
Aplicaciones Científicas De Investigación
Drug-likeness and Ligand Affinity
The compound is part of studies exploring drug-likeness, structure-activity relationships, and ligand efficiency. For instance, it's been included in studies about histamine H3 receptor ligands, showcasing its potential in binding affinity to human histamine receptors and revealing insights into structural scaffolds and pharmacophore integration for potential H3R ligands (Sadek et al., 2014).
Molecular Structure and Analgesic Properties
The molecular structure of derivatives of the compound has been characterized in the context of analgesic properties. Investigations include the analysis of molecular packing, hydrogen bonds, stacking interactions, and charge distribution, providing insights into the correlation between molecular geometry, electronic parameters, and analgesic action (Karczmarzyk & Malinka, 2008).
Neuroinflammation Imaging
It is involved in the development of PET radiotracers specific for CSF1R, a microglia-specific marker, indicating its role in noninvasive imaging of neuroinflammation, reactive microglia, and disease-associated microglia in vivo. Such applications are pivotal in studying neuropsychiatric disorders and monitoring neuroinflammatory effects of therapies (Horti et al., 2019).
Phosphoric Triamide Synthesis and Analysis
The compound has been synthesized and characterized as part of studies involving new phosphoric triamides. The research delves into molecular structures, quantum chemical calculations, and nuclear quadrupole coupling constants, offering valuable data for molecular analysis and the development of related compounds (Shariatinia et al., 2012).
Anticancer and Antimicrobial Applications
Studies have also synthesized and characterized derivatives involving the compound, assessing antibacterial, antifungal, and anticancer activities. The research includes optical spectroscopic, docking studies, and pharmacokinetic mechanism evaluations, contributing significantly to the understanding of the compound's binding characteristics and its potential in therapeutic applications (Shareef et al., 2016).
Propiedades
IUPAC Name |
2-[4-(methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O/c1-14-12-3-5-16(6-4-12)11-13(18)17-9-7-15(2)8-10-17/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIPPUKFGHNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)



![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
